![molecular formula C11H15NO2 B2366615 4-[(2-Methylphenyl)amino]oxolan-3-ol CAS No. 1178214-32-8](/img/structure/B2366615.png)
4-[(2-Methylphenyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Methylphenyl)amino]oxolan-3-ol” is a chemical compound with the molecular formula C11H15NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxolan ring (a type of heterocyclic compound) with a methylphenylamino group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
Optical Storage in Polymers
- Azo Polymers for Reversible Optical Storage : The study by Meng et al. (1996) demonstrates the use of compounds related to 4-[(2-Methylphenyl)amino]oxolan-3-ol in the synthesis of azo polymers, which are significant for reversible optical storage. These polymers exhibit photoinduced birefringence, potentially useful in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Oxidative Stress Inhibition
- Oxidative Stress Inhibition by Oxidized Lipid/Amino Acid Reaction Products : Zamora, Alaiz, and Hidalgo (1997) explored the antioxidative activity of specific oxidized lipid/amino acid reaction products in a microsomal system. This research indicates the potential role of similar compounds in modulating oxidative stress, which is crucial in preventing cellular damage (Zamora, Alaiz, & Hidalgo, 1997).
Enaminones in Anticonvulsant Activity
- Anticonvulsant Activity of Enaminones : Scott et al. (1993) investigated the anticonvulsant properties of enaminones, structurally related to 4-[(2-Methylphenyl)amino]oxolan-3-ol. This study provides insights into the use of these compounds in developing treatments for seizure disorders (Scott, Edafiogho, Richardson, et al., 1993).
Phosphorothioylation of Amino Acids
- Oxathiaphospholane Approach to Phosphorothioylation : Baraniak, Kaczmarek, Korczyński, and Wasilewska (2002) utilized a methodology related to 4-[(2-Methylphenyl)amino]oxolan-3-ol for efficient synthesis of N- and O-phosphorothioylated amino acids, highlighting its potential in biochemical applications (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).
Antibacterial and Antifungal Properties
- Green Synthesis of Tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates : Bhat, Shalla, and Dongre (2015) explored the green synthesis of compounds with antibacterial and antifungal properties. This research aligns with the potential use of 4-[(2-Methylphenyl)amino]oxolan-3-ol derivatives in developing antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Safety and Hazards
properties
IUPAC Name |
4-(2-methylanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKXBPUTISKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)amino]oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
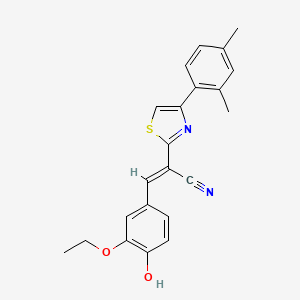
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
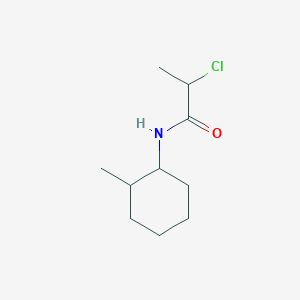
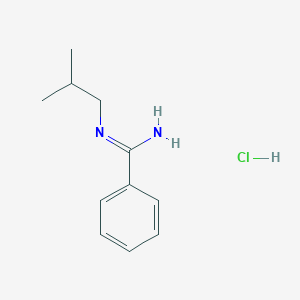
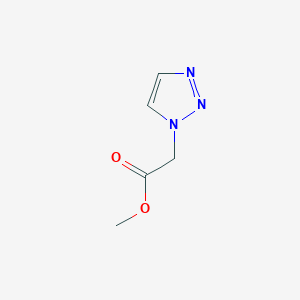

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)
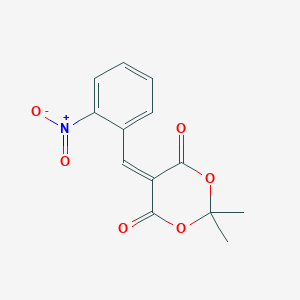

![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)